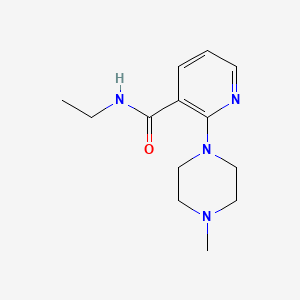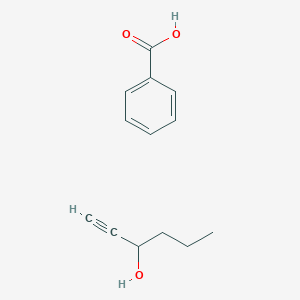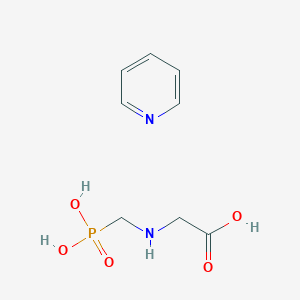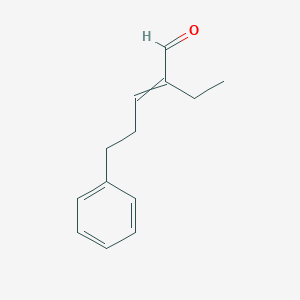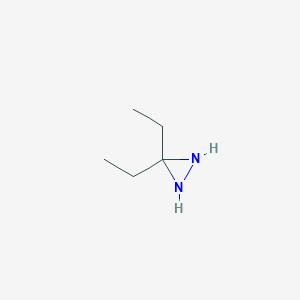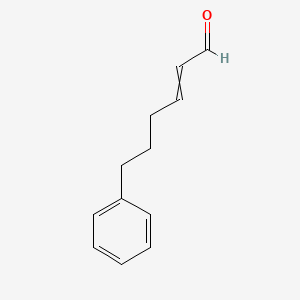![molecular formula C24H27N3O6S3 B14644478 1,3,5-Tris[(2-methylphenyl)sulfonyl]-1,3,5-triazinane CAS No. 52082-68-5](/img/structure/B14644478.png)
1,3,5-Tris[(2-methylphenyl)sulfonyl]-1,3,5-triazinane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,3,5-Tris[(2-methylphenyl)sulfonyl]-1,3,5-triazinane: is a chemical compound that belongs to the class of triazine derivatives. Triazine derivatives are known for their diverse applications in various fields such as agriculture, medicine, and materials science. This particular compound is characterized by the presence of three sulfonyl groups attached to a triazinane ring, each linked to a 2-methylphenyl group.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1,3,5-Tris[(2-methylphenyl)sulfonyl]-1,3,5-triazinane typically involves the reaction of 1,3,5-triazine with 2-methylphenylsulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride. The reaction mixture is usually stirred at room temperature for several hours until the reaction is complete. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow processes to ensure consistent quality and yield. The reaction conditions are optimized to minimize the formation of by-products and to maximize the efficiency of the process.
Analyse Des Réactions Chimiques
Types of Reactions: 1,3,5-Tris[(2-methylphenyl)sulfonyl]-1,3,5-triazinane can undergo various types of chemical reactions, including:
Oxidation: The sulfonyl groups can be oxidized to form sulfonic acids.
Reduction: The compound can be reduced to form the corresponding sulfides.
Substitution: The sulfonyl groups can be substituted with other functional groups such as halides or alkyl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Substitution reactions often require the use of strong bases or acids as catalysts.
Major Products Formed:
Oxidation: Sulfonic acids.
Reduction: Sulfides.
Substitution: Various substituted triazine derivatives.
Applications De Recherche Scientifique
1,3,5-Tris[(2-methylphenyl)sulfonyl]-1,3,5-triazinane has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.
Biology: The compound has been studied for its potential antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of 1,3,5-Tris[(2-methylphenyl)sulfonyl]-1,3,5-triazinane involves its interaction with specific molecular targets and pathways. The sulfonyl groups are known to interact with proteins and enzymes, potentially inhibiting their activity. This interaction can lead to various biological effects, such as antimicrobial or antiviral activity. The exact molecular targets and pathways involved are still under investigation.
Comparaison Avec Des Composés Similaires
- 1,3,5-Tris(2-methylphenyl)benzene
- 1,3,5-Triallyl-1,3,5-triazine-2,4,6 (1H,3H,5H)-trione
- 1,3,5-Phenyltriboronic acid, tris(pinacol) ester
- Benzene-1,3,5-triacetic acid
Comparison: 1,3,5-Tris[(2-methylphenyl)sulfonyl]-1,3,5-triazinane is unique due to the presence of sulfonyl groups, which impart distinct chemical and biological properties. Compared to similar compounds, it exhibits different reactivity and potential applications. For example, 1,3,5-Tris(2-methylphenyl)benzene lacks the sulfonyl groups and therefore has different chemical behavior and applications.
Propriétés
Numéro CAS |
52082-68-5 |
|---|---|
Formule moléculaire |
C24H27N3O6S3 |
Poids moléculaire |
549.7 g/mol |
Nom IUPAC |
1,3,5-tris[(2-methylphenyl)sulfonyl]-1,3,5-triazinane |
InChI |
InChI=1S/C24H27N3O6S3/c1-19-10-4-7-13-22(19)34(28,29)25-16-26(35(30,31)23-14-8-5-11-20(23)2)18-27(17-25)36(32,33)24-15-9-6-12-21(24)3/h4-15H,16-18H2,1-3H3 |
Clé InChI |
UAYBLRWYOAUFDI-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=CC=C1S(=O)(=O)N2CN(CN(C2)S(=O)(=O)C3=CC=CC=C3C)S(=O)(=O)C4=CC=CC=C4C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


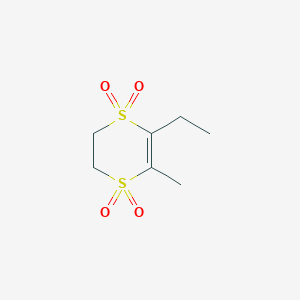
![2-[(2-Chloroprop-2-en-1-yl)oxy]naphthalene](/img/structure/B14644403.png)
![1,1'-(Decane-1,10-diyl)bis[4-(1-phenylethenyl)benzene]](/img/structure/B14644407.png)

